molecular formula C21H20N2O5S2 B2498965 Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 922450-32-6

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2498965
CAS No.: 922450-32-6
M. Wt: 444.52
InChI Key: WTKMABFRXKWLJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a benzylsulfonyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling cascade and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives and sulfonyl-containing compounds. Similar compounds include:

    Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl functional group and are known for their diverse chemical reactivity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[(2-benzylsulfonylacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(16-11-7-4-8-12-16)23-21(29-19)22-17(24)14-30(26,27)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKMABFRXKWLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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